molecular formula C14H29NO3 B13732508 Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]- CAS No. 212335-62-1

Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]-

Katalognummer: B13732508
CAS-Nummer: 212335-62-1
Molekulargewicht: 259.38 g/mol
InChI-Schlüssel: GNEIQKMHZNTNBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]- is a chemical compound with the molecular formula C14H29NO3 and a molecular weight of 259.38 g/mol. It is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]- typically involves the reaction of neodecanoic acid with 2-(2-hydroxyethoxy)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Neodecanoic Acid+2-(2-hydroxyethoxy)ethylamineNeodecanamide, N-[2-(2-hydroxyethoxy)ethyl]-\text{Neodecanoic Acid} + \text{2-(2-hydroxyethoxy)ethylamine} \rightarrow \text{Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]-} Neodecanoic Acid+2-(2-hydroxyethoxy)ethylamine→Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]-

Industrial Production Methods: In industrial settings, the production of Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]- involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amides or alcohols.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and acids are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or simpler amides .

Wissenschaftliche Forschungsanwendungen

Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]- has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various chemical compounds.

    Biology: Employed in studies related to enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

  • N-[2-(2-Hydroxyethoxy)ethyl]decanamide
  • Bis-(hydroxyethyl) methyl amine
  • Ethanolamines

Comparison: Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]- is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers advantages in terms of stability, reactivity, and versatility in various applications .

Eigenschaften

CAS-Nummer

212335-62-1

Molekularformel

C14H29NO3

Molekulargewicht

259.38 g/mol

IUPAC-Name

2,3-diethyl-N-[2-(2-hydroxyethoxy)ethyl]-4-methylpentanamide

InChI

InChI=1S/C14H29NO3/c1-5-12(11(3)4)13(6-2)14(17)15-7-9-18-10-8-16/h11-13,16H,5-10H2,1-4H3,(H,15,17)

InChI-Schlüssel

GNEIQKMHZNTNBR-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(C)C)C(CC)C(=O)NCCOCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.